tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a structurally complex bicyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a pyridyl-substituted diazabicyclo[3.1.1]heptane system.
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
tert-butyl 3-[5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C23H24N6O3/c1-23(2,3)32-22(31)29-16-6-17(29)12-27(11-16)20-5-4-14(9-25-20)19-7-18(30)13-28-21(19)15(8-24)10-26-28/h4-5,7,9-10,13,16-17,30H,6,11-12H2,1-3H3 |
InChI Key |
SQXWMRZXUURMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The bicyclic amine intermediate, tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a key building block. Its preparation involves:
- Starting from 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivatives.
- Protection of the carboxylic acid group as a tert-butyl ester.
- Use of reagents such as dodecanethiol and lithium hydroxide hydrate in dimethylformamide (DMF) solvent.
Reaction Conditions and Workup
- The reaction mixture is stirred at room temperature for approximately 2 hours.
- After reaction completion, the mixture is diluted with a hexanes-ethyl acetate mixture (1:1).
- Acid-base extraction is performed: aqueous hydrochloric acid washes remove impurities, followed by basification with sodium hydroxide to pH 13.
- The product is extracted into an organic phase (methylene chloride-methanol 9:1), washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The isolated product is a white solid with reported yields around 81%.
Summary Table of Intermediate Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivative | Precursor for esterification |
| Protection | tert-Butyl ester formation | Protected bicyclic amine |
| Reaction medium | DMF | Solvent |
| Additives | Dodecanethiol, lithium hydroxide hydrate | Facilitate reaction |
| Temperature | Room temperature (r.t.) | Mild conditions |
| Extraction | Acid-base extraction, organic solvent extraction | Purification |
| Yield | 81% | High yield |
Data adapted from chemical synthesis description
Assembly of the Pyrazolo[1,5-a]pyridine and Pyridine Subunits
Key Synthetic Steps
- The pyrazolo[1,5-a]pyridine core bearing cyano and hydroxyl substituents is typically synthesized via cyclization reactions involving substituted pyridines and hydrazine derivatives.
- Introduction of the 5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl) substituent on the pyridin-2-yl moiety is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups.
- The pyridin-2-yl fragment is linked to the bicyclic amine through nucleophilic substitution or reductive amination.
Representative Patent Procedures
- Patent US20190106438A1 describes processes for preparing related pyrazolo[1,5-a]pyridine derivatives with bicyclic amine substituents, involving multi-step synthetic sequences with palladium catalysts and selective functional group transformations.
- Patent EP4074710A1 details synthetic steps including bromination of pyridine rings, coupling with bicyclic amines, and final functionalization to yield hydroxypyrazolo[1,5-a]pyridine derivatives.
Final Coupling and Purification
Coupling Reaction
- The final step involves coupling the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with the 5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl fragment.
- Conditions typically include:
- Use of palladium catalysts or other transition metals.
- Base such as potassium carbonate or cesium carbonate.
- Solvents like dimethylformamide, toluene, or dioxane.
- Elevated temperatures (80–120 °C) under inert atmosphere.
Purification Techniques
- Crude product is purified by chromatographic methods such as silica gel column chromatography.
- Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) is employed to obtain high purity.
- Final compound is isolated as a solid, often characterized by NMR, mass spectrometry, and HPLC purity analysis.
Pharmaceutical Formulations and Additional Processing Notes
- Solid formulations of related compounds have been developed with excipients like microcrystalline cellulose, mannitol, and lubricants such as magnesium stearate for oral dosage forms.
- Spray dried dispersions and encapsulation in gelatin capsules are common pharmaceutical processing techniques for these compounds, indicating the importance of purity and stability in the final product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would yield an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into the mechanisms of action of various biological processes .
Medicine
In medicinal chemistry, tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has potential as a lead compound for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound A: tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate ()
- Core Structure : Pyrazolo[4,3-c]pyridine with a partially saturated dihydro system.
- Substituents: Methyl and amino groups.
- Synthesis: Cyclization of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with methylhydrazine in ethanol (60% yield, yellow solid) .
- Key Data : MS (ESI) m/z 253 [M+H]+, melting point 163–165°C .
Compound B: (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ()
Target Compound
- Core Structure : Diazabicyclo[3.1.1]heptane fused with pyrazolo[1,5-a]pyridine and pyridyl groups.
- Substituents: Hydroxyl and cyano groups likely improve polarity and binding interactions.
Physicochemical and Spectral Properties
Pharmacological Implications
- Target Compound : The fused pyrazolo-pyridine and diazabicycloheptane systems likely enhance rigidity and target selectivity, while the hydroxyl group may improve solubility over Compound B’s lipophilic benzotriazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
